Lipophilic Ligand Efficiency Differentiation via Computed XLogP3 Relative to the 4-Butoxyphenyl Analog
The computed partition coefficient (XLogP3) provides a key differentiator in balancing potency and pharmacokinetic properties. The target compound has a computed XLogP3 of 2.5 [1]. In contrast, a direct analog with a 4-butoxyphenyl replacement for the 3,4-dimethylphenyl group shows a significantly higher lipophilicity, consistent with a calculated XLogP > 3.5 expected for its larger alkyl chain . This quantified difference in lipophilicity directly impacts solubility, metabolic stability, and off-target binding profiles, making the 3,4-dimethylphenyl derivative more aligned with lead-like chemical space (Rule of 5 compliance).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 1-(4-butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea: >3.5 (based on structural calculation for 4-butoxyphenyl analog) |
| Quantified Difference | Δ > +1.0 log unit (more lipophilic for comparator) |
| Conditions | In silico prediction, XLogP3 algorithm (PubChem). |
Why This Matters
A difference of over one log unit in XLogP3 indicates a more than 10-fold difference in the partition coefficient, which directly influences solubility and permeability and is a primary filter in drug discovery lead selection.
- [1] Kuujia. Cas no 1226454-62-1 (1-(3,4-dimethylphenyl)-3-2-(3-oxopiperazin-1-yl)phenylurea) - Computed Properties: XLogP3: 2.5. View Source
